2a,3a,23-Trihydroxyurs-12,20(30)-dien-28-oic acid

Catalog No.
S12871545
CAS No.
M.F
C30H46O5
M. Wt
486.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2a,3a,23-Trihydroxyurs-12,20(30)-dien-28-oic acid

Product Name

2a,3a,23-Trihydroxyurs-12,20(30)-dien-28-oic acid

IUPAC Name

(1R,4aS,6aR,6aS,6bR,8aR,9R,10S,11R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-1,6a,6b,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

Molecular Formula

C30H46O5

Molecular Weight

486.7 g/mol

InChI

InChI=1S/C30H46O5/c1-17-9-12-30(25(34)35)14-13-28(5)19(23(30)18(17)2)7-8-22-26(3)15-20(32)24(33)27(4,16-31)21(26)10-11-29(22,28)6/h7,18,20-24,31-33H,1,8-16H2,2-6H3,(H,34,35)/t18-,20+,21+,22+,23-,24+,26-,27-,28+,29+,30-/m0/s1

InChI Key

FFMVHFPLIIYYNC-OKSSEWIBSA-N

Canonical SMILES

CC1C2C3=CCC4C(C3(CCC2(CCC1=C)C(=O)O)C)(CCC5C4(CC(C(C5(C)CO)O)O)C)C

Isomeric SMILES

C[C@@H]1[C@H]2C3=CC[C@H]4[C@]([C@@]3(CC[C@]2(CCC1=C)C(=O)O)C)(CC[C@@H]5[C@@]4(C[C@H]([C@H]([C@@]5(C)CO)O)O)C)C

Description

2alpha,3alpha,23-Trihydroxyurs-12,20(30)-dien-28-oic acid is a natural product found in Actinidia polygama and Rhododendron brachycarpum with data available.

2a,3a,23-Trihydroxyurs-12,20(30)-dien-28-oic acid is a triterpenoid compound derived from the ursane skeleton, characterized by three hydroxyl groups located at the 2, 3, and 23 positions of the molecule. Its molecular formula is C30H46O5C_{30}H_{46}O_5, and it has a unique structural configuration that contributes to its diverse biological activities. This compound is primarily found in various plant species and has been studied for its potential pharmacological effects.

The chemical reactivity of 2a,3a,23-Trihydroxyurs-12,20(30)-dien-28-oic acid can be attributed to its hydroxyl groups, which can participate in hydrogen bonding and act as nucleophiles in various reactions. The compound may undergo:

  • Oxidation: Hydroxyl groups can be oxidized to form carbonyl compounds.
  • Esterification: Reaction with acids to form esters, which can enhance solubility and bioavailability.
  • Dehydration: Loss of water to form double bonds or cyclic structures under acidic conditions.

These reactions can modify the compound's pharmacological properties and enhance its therapeutic potential.

2a,3a,23-Trihydroxyurs-12,20(30)-dien-28-oic acid exhibits a range of biological activities:

  • Antitumor Activity: It has been shown to induce apoptosis in cancer cells, including human acute leukemia Jurkat T cells, with an IC50 value indicating significant potency against these cells .
  • Anti-inflammatory Effects: The compound modulates immune responses and may inhibit pro-inflammatory cytokines .
  • Antimicrobial Properties: It demonstrates activity against various pathogens, including bacteria and viruses .
  • Metabolic Regulation: Potential effects on glucose metabolism suggest a role in managing metabolic disorders .

The synthesis of 2a,3a,23-Trihydroxyurs-12,20(30)-dien-28-oic acid can be achieved through several methods:

  • Extraction from Natural Sources: This compound can be isolated from plants known to contain triterpenoids, such as members of the Prunella genus.
  • Chemical Synthesis: Laboratory synthesis may involve multi-step organic reactions starting from simpler triterpenoid precursors. Key steps typically include hydroxylation reactions using reagents like boron trifluoride etherate or other hydroxylating agents.
  • Biotransformation: Utilizing microbial fermentation processes to convert existing triterpenoids into this compound through enzymatic activity.

The applications of 2a,3a,23-Trihydroxyurs-12,20(30)-dien-28-oic acid are diverse:

  • Pharmaceutical Development: Due to its anti-cancer and anti-inflammatory properties, it is being explored as a lead compound for drug development.
  • Nutraceuticals: Its health benefits make it a candidate for dietary supplements aimed at enhancing immune function and metabolic health.
  • Cosmetics: Potential use in skincare products due to its antioxidant properties.

Several compounds share structural similarities with 2a,3a,23-Trihydroxyurs-12,20(30)-dien-28-oic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Ursolic AcidC30H48O3C_{30}H_{48}O_3A well-known triterpenoid with anti-inflammatory and anticancer properties.
Oleanolic AcidC30H48O3C_{30}H_{48}O_3Similar structure; known for hepatoprotective effects.
Corosolic AcidC30H48O4C_{30}H_{48}O_4Exhibits hypoglycemic effects; used in diabetes management.
2a-Hydroxyursolic AcidC30H48O4C_{30}H_{48}O_4Related compound with potential anti-cancer activity.
3b-Hydroxyursolic AcidC30H48O4C_{30}H_{48}O_4Another variant with similar biological activities.

The uniqueness of 2a,3a,23-Trihydroxyurs-12,20(30)-dien-28-oic acid lies in its specific arrangement of hydroxyl groups and double bonds that may confer distinct biological activities compared to these similar compounds.

XLogP3

4.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

486.33452456 g/mol

Monoisotopic Mass

486.33452456 g/mol

Heavy Atom Count

35

Dates

Modify: 2024-08-10

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